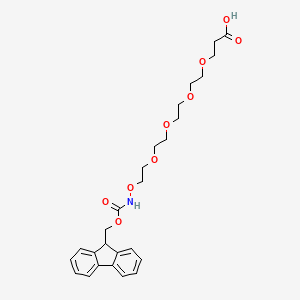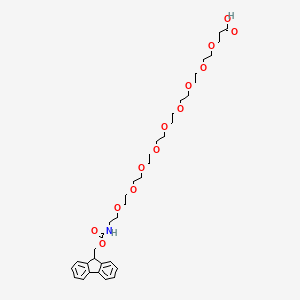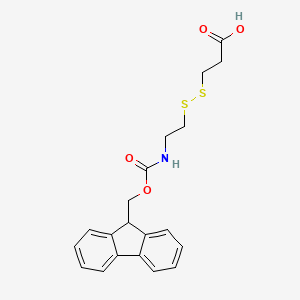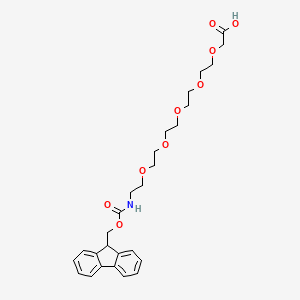
FTO-IN-7d
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FTO-IN-7d is a small molecule inhibitor of the fat mass and obesity-associated protein (FTO), which is a member of the AlkB family of dioxygenases. FTO is involved in the demethylation of N6-methyladenosine (m6A) in RNA, which plays a crucial role in various biological processes, including RNA splicing, stability, and translation. This compound is the first inhibitor of the RNA demethylase FTO, demonstrating anticonvulsant activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of FTO-IN-7d would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process would include rigorous quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
FTO-IN-7d can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
FTO-IN-7d has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the demethylation of N6-methyladenosine in RNA and its effects on various biological processes.
Biology: Helps in understanding the role of FTO in RNA metabolism and its implications in diseases such as obesity and cancer.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to FTO dysregulation, such as obesity, cancer, and neurological disorders.
Wirkmechanismus
FTO-IN-7d exerts its effects by inhibiting the activity of the fat mass and obesity-associated protein (FTO). FTO is an RNA demethylase that removes methyl groups from N6-methyladenosine (m6A) in RNA. By inhibiting FTO, this compound prevents the demethylation of m6A, leading to changes in RNA splicing, stability, and translation . This inhibition can affect various cellular processes and pathways, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indium-doped tin oxide (ITO): Another transparent conducting oxide with similar applications but different chemical properties.
Antimony-doped tin oxide (ATO): Similar to FTO but with different stability and conductivity characteristics.
Uniqueness of FTO-IN-7d
This compound is unique in its specific inhibition of the fat mass and obesity-associated protein (FTO), making it a valuable tool for studying the role of FTO in RNA metabolism and its implications in various diseases. Its anticonvulsant activity also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
1585219-04-0 |
|---|---|
Molekularformel |
C12H12ClNO5S |
Molekulargewicht |
317.74 |
IUPAC-Name |
N-(3,4-Dihydroxy-5-(4-chlorophenyl)-2-furanyl)ethanesulfonamide |
InChI |
InChI=1S/C12H12ClNO5S/c1-2-20(17,18)14-12-10(16)9(15)11(19-12)7-3-5-8(13)6-4-7/h3-6,14-16H,2H2,1H3 |
InChI-Schlüssel |
WWHUSZQHRUNRSB-UHFFFAOYSA-N |
SMILES |
CCS(=O)(NC1=C(O)C(O)=C(C2=CC=C(Cl)C=C2)O1)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
FTO-IN-7d |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


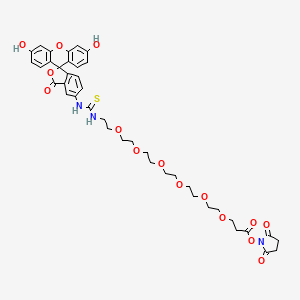
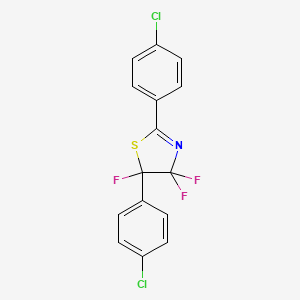
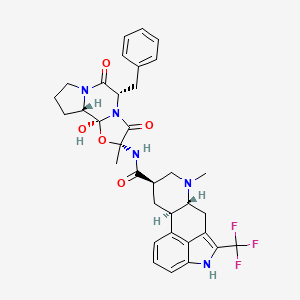
![N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide](/img/structure/B607489.png)

